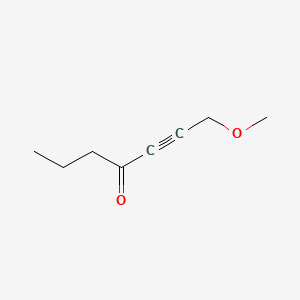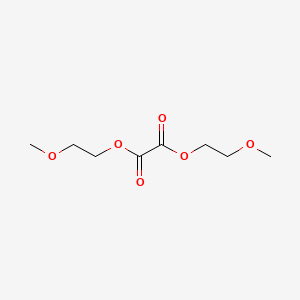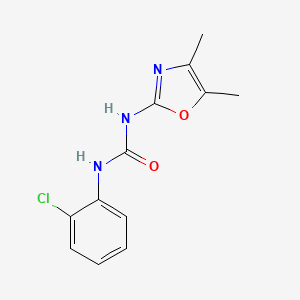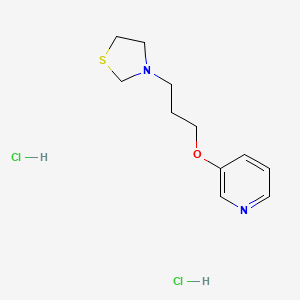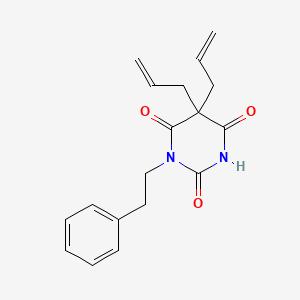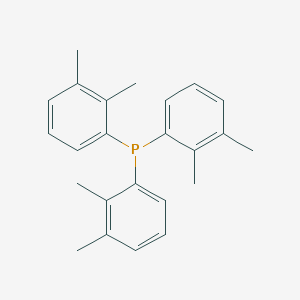
Tris(2,3-dimethylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,3-dimethylphenyl)phosphane: is a tertiary phosphine compound characterized by the presence of three 2,3-dimethylphenyl groups attached to a central phosphorus atom. This compound is part of a broader class of organophosphorus compounds, which are widely used in various fields of chemistry due to their unique reactivity and ability to act as ligands in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,3-dimethylphenyl)phosphane typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3C8H9MgBr+PCl3→(C8H9)3P+3MgBrCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2,3-dimethylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form phosphine oxides.
Substitution: Can participate in nucleophilic substitution reactions due to the lone pair of electrons on the phosphorus atom.
Coordination: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Typically carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Commonly involves alkyl halides or acyl chlorides as substrates.
Coordination: Often involves transition metal salts such as palladium chloride or platinum chloride.
Major Products:
Oxidation: Forms tris(2,3-dimethylphenyl)phosphine oxide.
Substitution: Yields various substituted phosphines depending on the substrate used.
Coordination: Forms metal-phosphine complexes, which are often used as catalysts in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(2,3-dimethylphenyl)phosphane is widely used as a ligand in coordination chemistry. Its ability to stabilize transition metal complexes makes it valuable in catalysis, particularly in reactions such as hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in drug delivery systems and as probes for studying biological systems .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes is particularly significant in the synthesis of complex organic molecules .
Wirkmechanismus
The mechanism of action of tris(2,3-dimethylphenyl)phosphane primarily involves its role as a ligand. The lone pair of electrons on the phosphorus atom can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling .
Vergleich Mit ähnlichen Verbindungen
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(2,4-dimethylphenyl)phosphine
- Tris(2,5-dimethylphenyl)phosphine
Comparison: Tris(2,3-dimethylphenyl)phosphane is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence the steric and electronic properties of the compound, affecting its reactivity and the stability of the complexes it forms. Compared to its analogs, this compound may offer different selectivities and efficiencies in catalytic applications .
Eigenschaften
CAS-Nummer |
35655-30-2 |
|---|---|
Molekularformel |
C24H27P |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
tris(2,3-dimethylphenyl)phosphane |
InChI |
InChI=1S/C24H27P/c1-16-10-7-13-22(19(16)4)25(23-14-8-11-17(2)20(23)5)24-15-9-12-18(3)21(24)6/h7-15H,1-6H3 |
InChI-Schlüssel |
GIIXTFIYICRGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)P(C2=CC=CC(=C2C)C)C3=CC=CC(=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


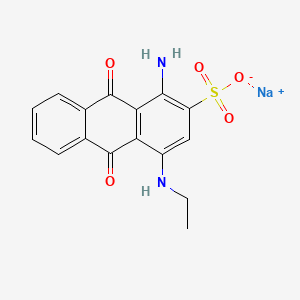
![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
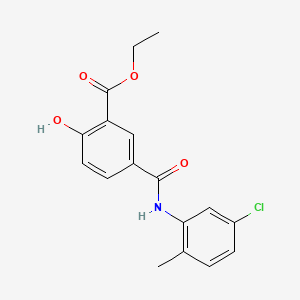
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
